molecular formula C13H27ClN2O5S B1381134 Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride CAS No. 1630906-98-7

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B1381134
CAS No.: 1630906-98-7
M. Wt: 358.88 g/mol
InChI Key: IAYLHXGKUONMPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O5S and a molecular weight of 358.89 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is unique due to the presence of the methanesulfonyloxy group, which enhances its reactivity in nucleophilic substitution reactions compared to similar compounds with other leaving groups. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride, a compound with potential pharmacological applications, has garnered attention in recent years due to its biological activity. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C13H27ClN2O5S
  • Molecular Weight : 358.88 g/mol
  • CAS Number : 1630906-98-7
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a methanesulfonyloxy propyl moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurodegenerative processes, potentially providing protective effects against conditions like Alzheimer's disease.
  • Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, particularly those related to acetylcholine and serotonin, which are crucial for cognitive function and mood regulation.

Neuroprotective Effects

Recent studies have demonstrated the compound's neuroprotective properties:

  • Astrocyte Viability : In vitro studies revealed that the compound enhances the survival of astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegeneration. Specifically, it improved cell viability from approximately 43.78% to 62.98% when co-administered with Aβ .
  • Oxidative Stress Reduction : The compound significantly reduced malondialdehyde (MDA) levels in models of oxidative stress induced by scopolamine, suggesting a protective effect against oxidative damage .
ParameterControl GroupAβ TreatmentAβ + Compound Treatment
Cell Viability (%)10043.78 ± 7.1762.98 ± 4.92
MDA Levels (µM)BaselineIncreasedDecreased

Anti-inflammatory Activity

The compound has been shown to modulate inflammatory responses:

  • Cytokine Production : While it decreased TNF-α production in astrocytes treated with Aβ, the reduction was not statistically significant compared to controls, indicating a potential but limited anti-inflammatory effect .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, the compound demonstrated moderate efficacy in reducing cognitive deficits induced by scopolamine but did not show significant improvements compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and effectiveness in vivo.
  • Comparative Analysis : When compared with other compounds exhibiting similar structural features, such as those targeting cholinergic pathways, this compound displayed unique properties that warrant further exploration in therapeutic contexts .

Properties

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5S.ClH/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;/h5-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLHXGKUONMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-98-7
Record name 1-Piperazinecarboxylic acid, 4-[3-[(methylsulfonyl)oxy]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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